![molecular formula C16H20N2O B7535521 N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7535521.png)
N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s and has since been widely used in scientific research as a tool to study the endocannabinoid system and its physiological effects.
Mechanism of Action
The mechanism of action of N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 involves its binding to the CB1 and CB2 cannabinoid receptors, which are located throughout the body. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its physiological effects. However, one limitation of its use in lab experiments is its potential for non-specific effects on other signaling pathways, which can complicate interpretation of results.
Future Directions
There are many potential future directions for research on N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 and its effects on the endocannabinoid system. Some possible areas of investigation include the development of more selective agonists and antagonists for the cannabinoid receptors, the study of the effects of N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 on different cell types and physiological processes, and the exploration of its potential therapeutic applications in various diseases and conditions.
Synthesis Methods
N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2,3-dimethyl-1H-indole-5-carboxylic acid, followed by the addition of a carbonyl group to form the carboxamide.
Scientific Research Applications
N~5~-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide 55,940 has been used extensively in scientific research to study the endocannabinoid system and its physiological effects. It has been shown to bind with high affinity to both the CB1 and CB2 cannabinoid receptors, leading to a range of effects on the nervous system, immune system, and other physiological processes.
properties
IUPAC Name |
N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-11(2)17-15-8-7-12(9-14(10)15)16(19)18-13-5-3-4-6-13/h7-9,13,17H,3-6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSKKHMYVYZGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57263646 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.